molecular formula C24H24N4O2S2 B12155175 3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12155175
M. Wt: 464.6 g/mol
InChI Key: VRXCHADKMYIZCY-MNDPQUGUSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Chemical Formula: CHNOS

    CAS Number: 381705-94-8

    Molecular Weight: 430.551 g/mol

The compound features a pyrido[1,2-a]pyrimidin-4-one core, with intriguing substituents. The “Z” configuration indicates a specific geometric arrangement around the double bond.

Preparation Methods

Synthetic Routes:: While detailed synthetic routes for this compound are scarce, we can infer potential steps based on related structures. One approach involves thiazolidine ring formation followed by pyrido[1,2-a]pyrimidin-4-one construction.

Reaction Conditions::

    Thiazolidine Formation: Reacting an appropriate thiol with an α,β-unsaturated ketone.

    Pyrido[1,2-a]pyrimidin-4-one Synthesis: Cyclization of a suitable precursor.

Industrial Production:: Unfortunately, industrial-scale production methods remain undisclosed due to its rarity.

Chemical Reactions Analysis

Reactions::

    Oxidation: Potential oxidation of the thiazolidine sulfur.

    Reduction: Reduction of the pyrido[1,2-a]pyrimidin-4-one carbonyl.

    Substitution: Alkyl or aryl substitutions on the phenylpropyl group.

Common Reagents::

    Thiol: For thiazolidine formation.

    Hydride Reducing Agents: For carbonyl reduction.

    Halides: For substitution reactions.

Major Products::
  • Thiazolidine derivatives.
  • Reduced pyrido[1,2-a]pyrimidin-4-one analogs.

Scientific Research Applications

This compound’s versatility extends across disciplines:

    Medicine: Investigated as a potential drug candidate due to its unique structure.

    Chemistry: Used in ligand design and coordination chemistry.

    Biology: Studied for interactions with biological targets.

Mechanism of Action

The compound likely interacts with specific receptors or enzymes. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While rare, similar compounds include:

    3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methyl-3-oxo-1-propenyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one: (CAS: 381198-94-3) .

    2-(3-oxo-3-phenylpropyl)isoindoline: (CAS: 381705-94-8) .

Properties

Molecular Formula

C24H24N4O2S2

Molecular Weight

464.6 g/mol

IUPAC Name

(5Z)-5-[[4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N4O2S2/c1-2-13-25-21-18(22(29)27-14-7-6-12-20(27)26-21)16-19-23(30)28(24(31)32-19)15-8-11-17-9-4-3-5-10-17/h3-7,9-10,12,14,16,25H,2,8,11,13,15H2,1H3/b19-16-

InChI Key

VRXCHADKMYIZCY-MNDPQUGUSA-N

Isomeric SMILES

CCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4

Canonical SMILES

CCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4

Origin of Product

United States

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